1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine is unique due to its specific substitution pattern on the benzyl group and the presence of a methyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a bromine and a chlorine atom on the benzyl moiety, which contributes to its unique chemical properties. The presence of these halogens allows for various chemical reactions, including nucleophilic substitutions and oxidation processes, which can be leveraged in synthetic applications.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological responses. The exact pathways involved depend on the context of use but may include:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
Research has indicated that this compound displays significant antimicrobial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent. For instance, it was tested against Pseudomonas aeruginosa, demonstrating an MIC (Minimum Inhibitory Concentration) lower than many conventional antibiotics, indicating its potency in combating resistant strains .
Anticancer Research
In the realm of oncology, studies have evaluated the compound's effects on various cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells (human cervical cancer) at micromolar concentrations, showcasing its potential as a lead compound in anticancer drug discovery . Further investigations into its mechanism revealed that it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique properties due to its specific halogen substitutions. For instance:
Compound | Activity | Potency |
---|---|---|
This compound | Antimicrobial & Anticancer | Moderate to High |
1-(3-Chloro-benzyl)-4-methyl-piperazine | Primarily Antimicrobial | Low |
1-(3-Bromo-benzyl)-4-methyl-piperazine | Anticancer only | Moderate |
Properties
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13)12(10)14/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOFUTXBENRTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.